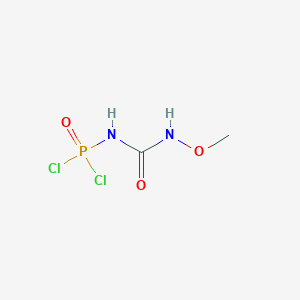
(Methoxycarbamoyl)phosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxycarbamoyl)phosphoramidic dichloride is a chemical compound with the molecular formula C2H6Cl2NO2P. It is a member of the organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is particularly notable for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Methoxycarbamoyl)phosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with methoxyamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are carefully monitored and controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Methoxycarbamoyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form phosphoramidates and phosphonates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include phosphoramidates, phosphonates, and phosphoric acid derivatives .
Wissenschaftliche Forschungsanwendungen
(Methoxycarbamoyl)phosphoramidic dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Methoxycarbamoyl)phosphoramidic dichloride involves its ability to react with nucleophiles, forming stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is exploited in various chemical and biological applications, where it can modify enzymes or other biological molecules by forming covalent bonds with specific functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamidophosphoric dichloride: Similar in structure but contains dimethylamido groups instead of methoxycarbamoyl groups.
Methylphosphonic dichloride: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
(Methoxycarbamoyl)phosphoramidic dichloride is unique due to its specific functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical reactions is required .
Eigenschaften
CAS-Nummer |
14898-71-6 |
|---|---|
Molekularformel |
C2H5Cl2N2O3P |
Molekulargewicht |
206.95 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-3-methoxyurea |
InChI |
InChI=1S/C2H5Cl2N2O3P/c1-9-5-2(7)6-10(3,4)8/h1H3,(H2,5,6,7,8) |
InChI-Schlüssel |
NFNKAFWLANJCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
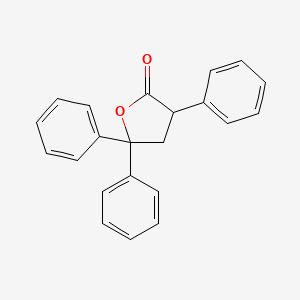
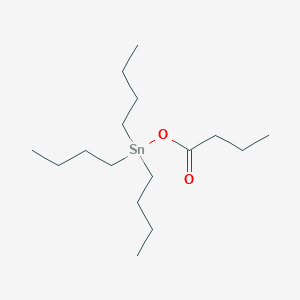
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)

![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
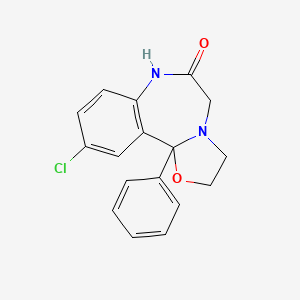
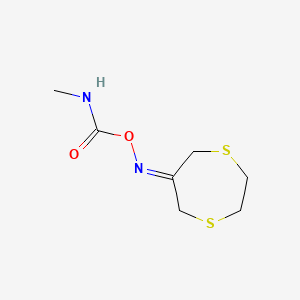
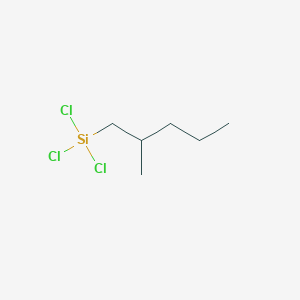
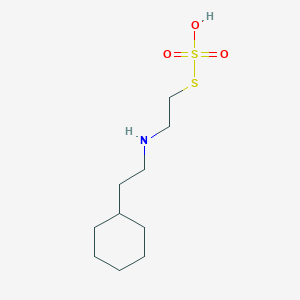
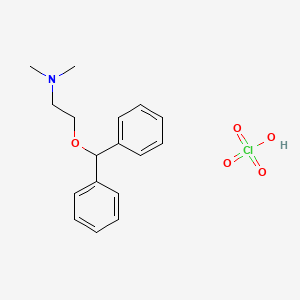

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
